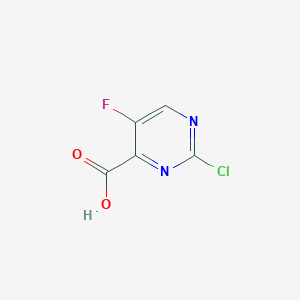

2-Chloro-5-fluoropyrimidine-4-carboxylic acid

Beschreibung

Significance of Halogenated Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis

Halogenated pyrimidine scaffolds are foundational components in modern organic synthesis, primarily due to their prevalence in a wide spectrum of therapeutic agents. The pyrimidine ring is a core structure in nucleic acids (DNA and RNA), which lends it a unique biocompatibility and ability to interact with various biological targets. The introduction of halogen atoms (F, Cl, Br, I) onto this scaffold serves several critical functions.

Firstly, the presence of halogens dramatically influences the electronic nature of the pyrimidine ring. Pyrimidine itself is an electron-deficient heterocycle, and the addition of electron-withdrawing halogens further facilitates nucleophilic aromatic substitution (SNAr) reactions. ossila.com This is particularly true for chlorine atoms at the C2, C4, and C6 positions, which can be sequentially and selectively displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This reactivity provides a powerful and modular approach for constructing diverse libraries of substituted pyrimidines. nih.gov

Secondly, halogens, particularly fluorine, can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. The substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation and can alter the acidity of nearby functional groups, thereby improving a drug candidate's pharmacokinetic profile. chemicalbook.com Furthermore, chlorine and other larger halogens can participate in "halogen bonding," a specific type of non-covalent interaction that can enhance binding to protein targets, adding another tool for rational drug design.

The vast pharmacological activities associated with halogenated pyrimidines—including anticancer, antiviral, anti-inflammatory, and antimicrobial properties—underscore their importance to the life-science industries. chemscene.comgoogle.com Consequently, the development of efficient synthetic methodologies for polysubstituted pyrimidine derivatives remains an active and vital area of research. nih.gov

Contextualizing 2-Chloro-5-fluoropyrimidine-4-carboxylic acid as a Key Synthetic Intermediate

This compound (CAS No. 1211588-45-2) is a prime example of a highly valuable, multifunctional building block in organic synthesis. chemscene.com Its structure contains three key features: the pyrimidine core, a reactive chlorine atom at the 2-position, a fluorine atom at the 5-position, and a carboxylic acid group at the 4-position. This specific arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex target molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1211588-45-2 |

| Molecular Formula | C₅H₂ClFN₂O₂ |

| Molecular Weight | 176.53 g/mol |

| SMILES | O=C(C1=NC(Cl)=NC=C1F)O |

| Topological Polar Surface Area (TPSA) | 63.08 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

Data sourced from chemical supplier databases. chemscene.com

The primary utility of this compound stems from its bifunctional nature, offering two distinct and orthogonal sites for chemical modification:

Amide Bond Formation: The carboxylic acid group is a classical functional handle for forming amide bonds through coupling reactions with primary or secondary amines. This reaction is one of the most fundamental and widely used transformations in medicinal chemistry for linking molecular fragments. fishersci.co.uk

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C2 position is activated by the electron-withdrawing pyrimidine ring nitrogens, making it an excellent site for SNAr. This allows for the introduction of a wide array of substituents by reacting the compound with various nucleophiles.

This dual reactivity enables chemists to employ various synthetic strategies. For instance, one could first perform an amide coupling at the carboxylic acid position and subsequently displace the C2-chloro group, or reverse the order of operations. This flexibility is invaluable in creating diverse molecular libraries for screening in drug discovery programs. While the parent compound, 2-Chloro-5-fluoropyrimidine (B20137), is a known starting material for potent inhibitors of targets like the JAK2 kinase, the carboxylic acid derivative is ideally suited for creating analogous structures with appended functionality via an amide linkage.

Evolution of Research Perspectives on Pyrimidine-4-carboxylic Acid Derivatives

The research landscape for pyrimidine-4-carboxylic acid derivatives has evolved significantly over the decades. Initially regarded as simple heterocyclic compounds, their role has expanded dramatically as their synthetic accessibility and biological importance have become more apparent.

Early research often focused on the fundamental synthesis and reactivity of the pyrimidine core. However, as the central role of the pyrimidine scaffold in biologically essential molecules like vitamins (thiamine) and nucleic acids became clear, interest grew in its derivatives as potential therapeutic agents. chemicalbook.comgoogle.com

In recent years, pyrimidine-4-carboxylic acids have been recognized as crucial intermediates in the development of targeted therapies. google.com Research now focuses on their use as building blocks for highly specific antiviral and anticancer agents. google.com The carboxylic acid moiety provides a convenient attachment point for side chains designed to interact with specific pockets in enzyme active sites or on protein surfaces. This shift reflects a broader trend in medicinal chemistry away from broad-spectrum cytotoxic agents and towards rationally designed, target-specific drugs.

Furthermore, the application of these compounds has extended beyond pharmaceuticals into agricultural chemistry, where they serve as intermediates for the production of sophisticated herbicides and fungicides designed for improved efficacy and crop safety. google.com The continuous exploration of new synthetic methods and the expanding understanding of the structure-activity relationships of pyrimidine derivatives ensure that this class of compounds will remain at the forefront of chemical and biological research.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-5-fluoropyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O2/c6-5-8-1-2(7)3(9-5)4(10)11/h1H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCOSFCREKKHNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856649 | |

| Record name | 2-Chloro-5-fluoropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211588-45-2 | |

| Record name | 2-Chloro-5-fluoropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-fluoropyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 5 Fluoropyrimidine 4 Carboxylic Acid and Its Precursors

Conventional Synthetic Routes to Halogenated Pyrimidine (B1678525) Carboxylic Acids

Conventional approaches to halogenated pyrimidine carboxylic acids typically involve a multi-step process: initial formation of the pyrimidine ring, followed by the sequential or directed introduction of halogen and carboxylic acid functionalities.

The foundational step in many pyrimidine syntheses is the construction of the heterocyclic ring. The most common and versatile method involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment. bu.edu.eg This typically involves the reaction of β-dicarbonyl compounds or their equivalents with amidines, urea (B33335), or guanidine (B92328) to form 2-substituted pyrimidines, 2-pyrimidinones, or 2-aminopyrimidines, respectively. wikipedia.org

Multicomponent reactions, such as the Biginelli reaction, provide an efficient pathway to dihydropyrimidines by combining an aldehyde, a β-ketoester, and urea in a one-pot synthesis. researchgate.netresearchgate.net These foundational structures can then be subjected to further functionalization. Various catalysts and conditions have been developed to promote these cyclizations, including microwave irradiation and the use of Lewis acids, to improve yields and reaction times. researchgate.netorganic-chemistry.orgmdpi.com

Table 1: Examples of Cyclization Reactions for Pyrimidine Ring Formation

| C-C-C Fragment | N-C-N Fragment | Conditions | Product Type | Reference |

|---|---|---|---|---|

| β-Ketoester | Amidine | Ultrasound promotion | 4-Pyrimidinol | organic-chemistry.org |

| Ketone | Amidine, Alcohol | Iridium catalyst | Substituted Pyrimidine | organic-chemistry.org |

| β-Formyl enamide | Urea | Samarium chloride, Microwave | Pyrimidine | organic-chemistry.org |

| Aldehyde, β-Ketoester | Urea | Acidic conditions | Dihydropyrimidinone | researchgate.net |

Once the pyrimidine ring is formed, functional groups can be introduced. The electronic nature of the pyrimidine ring, being electron-deficient, dictates the reactivity. Nucleophilic substitution is generally favored at the 2-, 4-, and 6-positions, while electrophilic substitution occurs at the 5-position, which is the least electron-deficient. wikipedia.org

Direct C-H functionalization has emerged as a powerful tool, often employing transition metal catalysts to selectively introduce substituents, thereby avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net For halogenation, directed metalation reactions can be effective for introducing halogens at specific positions, such as the 2-position. nih.gov The use of directing groups, which coordinate to a metal catalyst and guide it to a specific C-H bond, is a key strategy for achieving high regioselectivity in these transformations. researchgate.netresearchgate.net

Introducing a carboxylic acid group onto a pyrimidine ring can be accomplished through several strategies. One common method is the oxidation of a pre-existing alkyl group, such as the conversion of 4-methylpyrimidine (B18481) to pyrimidine-4-carboxylic acid using an oxidizing agent like potassium permanganate. nih.gov

Another approach involves the use of organometallic intermediates. This can be achieved by halogen-metal exchange of a halopyrimidine, followed by quenching the resulting lithiated or magnesiated species with carbon dioxide. However, this method can suffer from low yields, as seen in the reaction of 2-chloro-5-bromopyrimidine with butyl lithium and CO2, which yielded only 26% of the desired 2-chloropyrimidine-5-carboxylic acid. google.com A more efficient route often involves the hydrolysis of a corresponding ester or nitrile precursor, which may be more readily accessible. google.comorganic-chemistry.org

Advanced Methodologies for the Preparation of 2-Chloro-5-fluoropyrimidine-4-carboxylic acid

The synthesis of a specifically substituted compound like this compound requires advanced methods that provide precise control over the placement of each functional group.

Achieving the desired 2-chloro-5-fluoro substitution pattern necessitates highly regioselective halogenation reactions. The synthesis often begins with a precursor that already contains one of the required halogens. For instance, 5-fluorouracil (B62378) is a common starting material for introducing the C5-fluoro substituent. google.com This precursor can be converted to 2,4-dichloro-5-fluoropyrimidine (B19854) through chlorination with reagents like phosphorus oxychloride or a combination of triphosgene (B27547) and a tertiary amine catalyst. google.comgoogle.com

Subsequent selective manipulation of the chloro groups is then required. Modern halogenation methods offer precise control. For example, Selectfluor, in combination with a chloride source like LiCl, can be used for the regioselective chlorination of aminodiazines under mild conditions. rsc.org Similarly, Ag(II) fluoride (B91410) has been shown to catalyze the regioselective fluorination of pyridines and diazines adjacent to a ring nitrogen atom. researchgate.net The regioselectivity in these enzymatic and chemical reactions is determined by how the substrate is bound and presented to the reactive halogenating species, effectively shielding other potential reaction sites. nih.gov

Table 2: Examples of Reagents for Regioselective Halogenation of N-Heterocycles

| Reaction Type | Reagents | Substrate Class | Key Feature | Reference |

|---|---|---|---|---|

| Chlorination | POCl₃ or Triphosgene | 5-Fluorouracil | Forms 2,4-dichloro-5-fluoropyrimidine precursor | google.com |

| Chlorination | Selectfluor, LiCl | 2-Aminodiazines | Mild conditions, high regioselectivity | rsc.org |

| Fluorination | Ag(II) fluoride | Pyridines, Diazines | C-H fluorination adjacent to nitrogen | researchgate.net |

Introducing a carboxylic acid group at the C4 position of a 2-chloro-5-fluoropyrimidine (B20137) precursor is a significant challenge. A highly effective method for this transformation is the Minisci reaction, a type of homolytic aromatic substitution. ucla.edu This radical-based approach has been successfully applied to the alkoxycarbonylation of 5-halopyrimidines.

In a key study, researchers developed a practical synthesis of ethyl 5-bromopyrimidine-4-carboxylate from 5-bromopyrimidine. ucla.edu The reaction involves generating an alkoxycarbonyl radical from an α-keto ester (ethyl pyruvate) using initiators like ammonium (B1175870) persulfate and silver nitrate. This radical then attacks the protonated pyrimidine ring. The reaction proved to be surprisingly regioselective for the C4 position, with minimal formation of the C2 isomer. The use of a biphasic toluene-water solvent system helped to minimize polysubstitution, and the addition of acetic acid improved the conversion rate. ucla.edu This methodology provides a direct, multi-gram scale synthesis in a single step from an inexpensive starting material, representing a significant improvement over traditional multi-step routes. ucla.edu

Table 3: Synthesis of Alkyl 5-Halopyrimidine-4-carboxylates via Minisci Reaction

| 5-Halopyrimidine | Alkyl Pyruvate | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Bromopyrimidine | Ethyl pyruvate | (NH₄)₂S₂O₈, AgNO₃, AcOH, Toluene/H₂O | Ethyl 5-bromopyrimidine-4-carboxylate | 75 | ucla.edu |

| 5-Chloropyrimidine | Ethyl pyruvate | (NH₄)₂S₂O₈, AgNO₃, AcOH, Toluene/H₂O | Ethyl 5-chloropyrimidine-4-carboxylate | 45 | ucla.edu |

| 5-Bromopyrimidine | Isopropyl pyruvate | (NH₄)₂S₂O₈, AgNO₃, AcOH, Toluene/H₂O | Isopropyl 5-bromopyrimidine-4-carboxylate | 47 | ucla.edu |

| 5-Bromopyrimidine | Benzyl pyruvate | (NH₄)₂S₂O₈, AgNO₃, AcOH, Toluene/H₂O | Benzyl 5-bromopyrimidine-4-carboxylate | 40 | ucla.edu |

This ester product can then be hydrolyzed under standard conditions to yield the final this compound.

Transformations from Precursor Compounds (e.g., 2,4-dichloro-5-fluoropyrimidine, 5-fluorouracil)

The synthesis of this compound is not a trivial single-step process but rather a strategic sequence of reactions starting from more basic chemical building blocks. The two most prominent precursors are 5-fluorouracil (5-FU) and its chlorinated derivative, 2,4-dichloro-5-fluoropyrimidine.

From 5-Fluorouracil:

The most common pathway originates with 5-fluorouracil, a widely used antineoplastic agent. nih.gov The initial and critical step involves the conversion of 5-fluorouracil into 2,4-dichloro-5-fluoropyrimidine. This transformation is typically achieved through a chlorination reaction using a strong chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net To drive the reaction and neutralize the acidic byproducts, a tertiary amine base such as N,N-dimethylaniline (DMA) is employed as an acid acceptor. researchgate.net Research has optimized this process, investigating the molar ratios of reactants, reaction temperature, and duration to maximize the yield, which can reach up to 92.2% under ideal conditions. researchgate.net

Another patented method utilizes triphosgene in the presence of a tertiary amine catalyst to achieve the same conversion from 5-fluorouracil. google.com This method is noted for its high yield, high product purity (over 98%), and reduced production of acidic wastewater compared to traditional processes. google.com

Table 1: Comparative Data for the Synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil

| Chlorinating Agent | Catalyst/Base | Temperature | Reaction Time | Yield | Reference |

| Phosphorus oxychloride (POCl₃) | N,N-dimethylaniline (DMA) | 114°C | 2 hours | 92.2% | researchgate.net |

| Triphosgene | Tertiary Amine (e.g., N,N-diisopropylethylamine) | Reflux | 2-24 hours | High | google.com |

| Phosphorus trichloride (B1173362) (PCl₃) | N,N-dimethylaniline (DMA) | ~100°C | ~4 hours | ~95% | chemicalbook.com |

From 2,4-dichloro-5-fluoropyrimidine:

Once 2,4-dichloro-5-fluoropyrimidine is obtained, the subsequent challenge is the selective transformation of the chlorine atom at the C4 position into a carboxylic acid group, while preserving the chlorine at the C2 position. The chlorine at the C4 position is generally more reactive than the one at the C2 position, allowing for regioselective reactions. While direct carboxylation methods are complex, a common strategy involves a multi-step sequence such as:

Selective Hydrolysis or Substitution: The C4-chloro group can be selectively replaced by a nucleophile, for instance, hydrolysis to a hydroxyl group (-OH) or reaction with an appropriate carbon source.

Functional Group Interconversion: The newly introduced group at the C4 position is then converted into a carboxylic acid. For example, if a hydroxyl group is introduced, it would require oxidation to form the carboxylic acid. If a cyano group (-CN) were introduced, it would require hydrolysis.

The development of facile and regioselective synthesis for such 2,4-disubstituted-5-fluoropyrimidines is an active area of research, as these compounds serve as key intermediates for various kinase inhibitors. sigmaaldrich.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

Catalyst Development for Enhanced Selectivity and Yield

Catalysts are fundamental to improving the efficiency and selectivity of chemical reactions. In the synthesis of fluorinated pyrimidines, catalysts play several key roles.

Acid Scavengers: In the chlorination of 5-fluorouracil, tertiary amines like N,N-dimethylaniline or N,N-diisopropylethylamine are crucial. researchgate.netsigmaaldrich.com They act as catalysts by neutralizing the HCl generated during the reaction, preventing unwanted side reactions and driving the equilibrium towards the desired product.

Transition Metal Catalysts: For subsequent transformations of 2,4-dichloro-5-fluoropyrimidine, transition metal catalysts are vital. For example, palladium(II) acetate (B1210297) is used in Suzuki coupling reactions to selectively form C-C bonds at the C4 position, demonstrating the potential for controlled functionalization. sigmaaldrich.com While not directly forming a carboxylic acid, this highlights the use of advanced catalysts for achieving regioselectivity.

Emerging Catalysts: Research into novel catalyst systems, such as iridium-pincer complexes, is paving the way for new multicomponent synthesis of pyrimidines from simpler building blocks like alcohols and amidines. mdpi.com While not yet applied directly to this specific target molecule, these systems offer future possibilities for more atom-economical and efficient synthetic routes. Zirconium and Niobium-based catalysts have also been explored for synthesizing polysubstituted pyrimidines. mdpi.com

Table 2: Role of Catalysts in Fluoropyrimidine Synthesis

| Catalyst Type | Example | Role | Reaction Stage | Reference |

| Tertiary Amine Base | N,N-dimethylaniline (DMA) | Acid Scavenger / Catalyst | Chlorination of 5-fluorouracil | researchgate.net |

| Palladium Complex | Palladium(II) acetate | Cross-coupling Catalyst | C-C bond formation at C4 | sigmaaldrich.com |

| Iridium Pincer Complex | PN5P-Ir complexes | Dehydrogenation/Condensation | Pyrimidine ring formation | mdpi.com |

Solvent Minimization and Alternative Reaction Media

Traditional organic synthesis often relies on large volumes of volatile and hazardous solvents. Green chemistry seeks to reduce or replace these with more environmentally benign alternatives. benthamdirect.com

Solvent-Free Synthesis: Techniques such as mechanochemistry (ball milling) and grinding can facilitate reactions in the absence of any solvent, reducing waste and simplifying product purification. rasayanjournal.co.inbenthamdirect.com These methods are being increasingly explored for the synthesis of various heterocyclic compounds, including pyrimidines.

Greener Solvents: When a solvent is necessary, the focus shifts to "green solvents" like water, ethanol, or ionic liquids, which have a lower environmental impact. rasayanjournal.co.in For instance, ultrasound-assisted synthesis of pyrimidinols has been successfully carried out in ethanol. organic-chemistry.org Aqueous tetrabutyl ammonium bromide (TBAB) has been used as a medium for microwave-assisted synthesis of pyrimidine derivatives, combining the benefits of a greener solvent with energy efficiency. jocpr.com

Table 3: Comparison of Conventional and Green Solvents in Pyrimidine Synthesis

| Solvent Type | Examples | Environmental/Safety Concerns | Green Alternative Examples | Benefits of Alternatives |

| Chlorinated Solvents | Dichloromethane, Chloroform | Toxic, Volatile, Environmental persistence | Water, Ethanol | Low toxicity, Biodegradable, Renewable |

| Aprotic Polar Solvents | DMF, Toluene | High boiling point, Toxic, Difficult to remove | Ionic Liquids, Supercritical CO₂ | Low volatility, Recyclable, Non-flammable |

Process Intensification and Efficiency Enhancement

Process intensification involves developing innovative equipment and techniques to substantially decrease equipment volume, energy consumption, and waste formation, leading to cheaper, safer, and more sustainable technologies. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes or even seconds. jocpr.comnih.gov This is achieved through efficient and direct heating of polar molecules, often leading to higher yields and purer products. jocpr.com This technique is highly applicable to the synthesis of various pyrimidine derivatives. benthamdirect.com

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another energy-efficient technique that can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, enhancing reaction rates and yields. nih.gov

Continuous Flow Chemistry: Shifting from traditional batch reactors to continuous flow systems offers significant advantages in safety, consistency, and scalability. For highly exothermic reactions, such as chlorinations, flow reactors provide superior heat management due to their high surface-area-to-volume ratio, preventing dangerous temperature spikes and improving process control. This approach is a key component of modern, intensified chemical manufacturing. researchgate.net

Reactivity and Transformational Chemistry of 2 Chloro 5 Fluoropyrimidine 4 Carboxylic Acid

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring's π-electron deficient nature, caused by the presence of two electronegative nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions. ossila.com This intrinsic reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse substituents onto the heterocyclic scaffold. The generally accepted mechanism for these reactions involves a two-step addition-elimination sequence that proceeds through a stabilized anionic intermediate known as a Meisenheimer complex, although some SNAr reactions may also occur via a concerted mechanism. nih.govnih.gov

The chlorine atom at the C2 position of 2-chloro-5-fluoropyrimidine-4-carboxylic acid serves as a competent leaving group, making this site the primary locus for SNAr. The electron-withdrawing effect of the adjacent ring nitrogens activates the C2 position towards attack by a wide array of nucleophiles. This selective displacement is a synthetically valuable transformation for elaborating the pyrimidine core. The reaction proceeds by the addition of a nucleophile to the C2 carbon, followed by the elimination of the chloride ion to restore the aromaticity of the ring. youtube.com This pathway is a common and predictable reaction for 2-chloropyrimidine (B141910) derivatives. sigmaaldrich.comresearchgate.net

Amination represents a significant class of SNAr reactions for this compound, providing a direct route to various 2-amino-5-fluoropyrimidine-4-carboxylic acid derivatives. The reaction is typically achieved by treating the substrate with primary or secondary amines. These reactions can often be performed under thermal conditions, sometimes in the presence of a base to neutralize the HCl generated. researchgate.net

Similarly, oxygenation reactions can be carried out using oxygen-based nucleophiles. For instance, reaction with alkoxides (e.g., sodium methoxide) or hydroxides leads to the formation of the corresponding 2-alkoxy or 2-hydroxy derivatives, respectively. These transformations effectively replace the chlorine atom with an oxygen-containing functional group, further diversifying the molecular structure.

| Reaction Type | Nucleophile | Product Class |

|---|---|---|

| Amination | Ammonia (NH₃) | 2-Amino-5-fluoropyrimidine-4-carboxylic acid |

| Amination | Methylamine (CH₃NH₂) | 2-(Methylamino)-5-fluoropyrimidine-4-carboxylic acid |

| Oxygenation | Sodium Methoxide (NaOCH₃) | 5-Fluoro-2-methoxypyrimidine-4-carboxylic acid |

| Oxygenation | Sodium Hydroxide (NaOH) | 5-Fluoro-2-hydroxypyrimidine-4-carboxylic acid |

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group at the C4 position offers a versatile handle for a different set of chemical transformations, largely independent of the pyrimidine core's reactivity. These reactions are fundamental in organic synthesis for creating esters, amides, and other related functional groups.

Esterification of the carboxylic acid can be readily accomplished by reacting it with an alcohol in the presence of an acid catalyst. Alternatively, modern coupling agents can be employed to facilitate the reaction under milder conditions. organic-chemistry.org Amidation follows a similar principle, where the carboxylic acid is reacted with a primary or secondary amine to form a C-N amide bond. This transformation is often promoted by peptide coupling reagents such as HATU or EDC, which activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net Microwave-assisted protocols have also been developed to accelerate these transformations. rsc.org

| Transformation | Reagent | Product Functional Group |

|---|---|---|

| Esterification | Methanol (CH₃OH) / Acid Catalyst | Methyl 2-chloro-5-fluoropyrimidine-4-carboxylate |

| Esterification | Ethanol (C₂H₅OH) / Acid Catalyst | Ethyl 2-chloro-5-fluoropyrimidine-4-carboxylate |

| Amidation | Ammonia (NH₃) / Coupling Agent | 2-Chloro-5-fluoropyrimidine-4-carboxamide |

| Amidation | Aniline (C₆H₅NH₂) / Coupling Agent | 2-Chloro-5-fluoro-N-phenylpyrimidine-4-carboxamide |

The carboxylic acid group can be removed from the pyrimidine ring through decarboxylation. This process typically requires heat and may be facilitated by a catalyst, such as copper. organic-chemistry.org The direct removal of the carboxyl group via protodecarboxylation would yield 2-chloro-5-fluoropyrimidine (B20137). Furthermore, decarboxylative coupling has emerged as a modern synthetic strategy where the carboxylic acid is replaced by a new carbon-carbon or carbon-heteroatom bond in a single step, often using transition metal catalysis. rsc.org This advanced method allows the carboxylic acid to serve as a traceless handle for introducing new substituents at the C4 position.

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites

The C2-Cl bond in this compound is a suitable electrophilic partner for a variety of transition metal-catalyzed cross-coupling reactions. These powerful reactions have become indispensable tools for forming C-C and C-heteroatom bonds. rsc.org For example, in a Suzuki-Miyaura coupling, the chlorine atom can be substituted with an aryl or vinyl group by reacting it with a boronic acid in the presence of a palladium catalyst and a base. Other notable cross-coupling reactions applicable to this site include the Buchwald-Hartwig amination (for forming C-N bonds) and the Heck reaction (for forming C-C bonds with alkenes). These reactions significantly expand the synthetic potential of the molecule, allowing for the attachment of complex organic fragments to the pyrimidine core.

Palladium-Mediated C-C, C-N, and C-O Bond Formations (e.g., Suzuki, Buchwald-Hartwig, Cyanation)

Palladium catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of complex molecular architectures from readily available starting materials. For a substrate like this compound, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation are of particular interest for introducing molecular diversity.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide or triflate. In the context of this compound, the C-Cl bond at the 2-position is the primary site for Suzuki-Miyaura coupling. The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base to facilitate the transmetalation step. The choice of reaction conditions, including the catalyst system, base, and solvent, is crucial for achieving high yields and preventing side reactions, such as protodeboronation of the boronic acid.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | Varies |

| PdCl₂(dppf) | - | K₃PO₄ | DMF | 80-120 | Varies |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | Varies |

This table represents typical conditions for Suzuki-Miyaura couplings of related chloro-heteroaromatic compounds. Specific yields for this compound would require experimental data.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl or heteroaryl halide and an amine. wikipedia.org This reaction is of immense importance in medicinal chemistry for the synthesis of arylamines. For this compound, this transformation would allow for the introduction of a wide range of amino functionalities at the 2-position. The catalytic cycle involves the oxidative addition of the C-Cl bond to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the aminated product. The selection of the appropriate palladium precursor, phosphine ligand, and base is critical to the success of the reaction, especially when dealing with potentially coordinating substrates like carboxylic acids. wikipedia.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 | Varies |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | Varies |

| [Pd(allyl)Cl]₂ | RuPhos | K₃PO₄ | t-BuOH | 100 | Varies |

This table represents typical conditions for Buchwald-Hartwig aminations of related chloro-heteroaromatic compounds. Specific yields for this compound would require experimental data.

Cyanation: The introduction of a cyano group into an aromatic or heteroaromatic ring can be achieved through palladium-catalyzed cyanation. This transformation is valuable as the nitrile functionality can be further converted into other important functional groups such as carboxylic acids, amides, and amines. The cyanation of this compound would likely proceed at the 2-position, replacing the chlorine atom. Common cyanide sources include potassium cyanide, zinc cyanide, and potassium ferrocyanide. organic-chemistry.org The reaction often requires a palladium catalyst and can sometimes be performed in the absence of a phosphine ligand, depending on the substrate and reaction conditions. organic-chemistry.org A notable variation is the decarbonylative cyanation of carboxylic acids, which offers an alternative route to nitriles. organic-chemistry.org

| Cyanide Source | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| KCN | Pd(PPh₃)₄ | - | DMF | 120-150 | Varies |

| Zn(CN)₂ | Pd₂(dba)₃ | dppf | DMAc | 120 | Varies |

| K₄[Fe(CN)₆] | Pd(OAc)₂ | - | NMP | 140 | Varies |

This table represents typical conditions for palladium-catalyzed cyanations of related chloro-heteroaromatic compounds. Specific yields for this compound would require experimental data.

Other Metal-Catalyzed Transformations for Pyrimidine Modification

While palladium catalysis is predominant, other transition metals can also be employed for the modification of pyrimidine rings. For instance, copper-catalyzed reactions, such as the Ullmann condensation, can be used for C-N and C-O bond formation, although they often require harsher reaction conditions compared to their palladium-catalyzed counterparts. Nickel catalysts are also gaining prominence for cross-coupling reactions of chloro-heteroaromatics due to their lower cost and unique reactivity profiles. These alternative metal-catalyzed transformations can offer complementary reactivity and may be advantageous for specific substrate combinations or functional group tolerances.

Mechanistic Aspects Influencing the Reactivity of this compound

The reactivity of this compound in metal-catalyzed cross-coupling reactions is governed by several mechanistic factors. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, and this electron deficiency is further enhanced by the electron-withdrawing fluoro and chloro substituents. This electronic nature facilitates the initial oxidative addition step in palladium-catalyzed cycles, which is often the rate-determining step.

The chlorine atom at the 2-position is generally more reactive towards oxidative addition than a C-F bond. This is due to the lower bond dissociation energy of the C-Cl bond compared to the C-F bond. Consequently, cross-coupling reactions are expected to occur selectively at the 2-position.

The carboxylic acid group at the 4-position can influence the reaction in several ways. It can potentially coordinate to the metal center, which may either facilitate or inhibit the catalytic cycle. Furthermore, the acidic proton of the carboxylic acid may require the use of a sufficient amount of base to ensure both the deprotonation of the acid and the progression of the catalytic cycle, particularly in reactions like the Buchwald-Hartwig amination where a strong base is often required.

In addition to palladium-catalyzed pathways, the electron-deficient nature of the pyrimidine ring also makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.govsemanticscholar.org The mechanism of SNAr can be either stepwise, proceeding through a Meisenheimer intermediate, or concerted. nih.govnih.govsemanticscholar.org The presence of strong electron-withdrawing groups, such as the fluoro and chloro substituents on the pyrimidine ring, stabilizes the negative charge in the intermediate or transition state, thereby facilitating the substitution process. nih.govnih.govsemanticscholar.org The interplay between metal-catalyzed cross-coupling and SNAr pathways can be influenced by the reaction conditions, the nature of the nucleophile, and the catalyst system employed.

Applications of 2 Chloro 5 Fluoropyrimidine 4 Carboxylic Acid As a Versatile Synthetic Building Block

Synthesis of Substituted Pyrimidine (B1678525) Derivatives for Chemical Library Generation

The structure of 2-Chloro-5-fluoropyrimidine-4-carboxylic acid is primed for creating large collections of related but structurally distinct molecules, known as chemical libraries. These libraries are instrumental in drug discovery and materials science for screening and identifying compounds with desired properties. The π-electron deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, primarily at the C2 position where the chlorine atom is located. ossila.com

The reactivity of the chlorine atom at the 2-position allows for its substitution by a wide range of nucleophiles, leading to the formation of various substituted pyrimidines. This reaction is a cornerstone for generating molecular diversity. For instance, the related compound 2-Chloro-5-fluoropyrimidine (B20137) is used as a starting material to prepare 5-fluoro-2-amino pyrimidines by reacting it with various amines. sigmaaldrich.com This same principle applies to the carboxylic acid derivative, enabling the introduction of diverse amino, alkoxy, and thioether groups.

Furthermore, the carboxylic acid group can be converted into other functional groups like amides, esters, or ketones, further expanding the accessible chemical space. This dual reactivity is crucial for building libraries of compounds where different substituents can be systematically varied at multiple points on the pyrimidine core. This approach is essential for exploring structure-activity relationships in medicinal chemistry. chemimpex.com

Table 1: Examples of Reactions for Generating Diverse Pyrimidine Frameworks

| Reaction Type | Reagent/Condition | Resulting Functional Group |

| Nucleophilic Aromatic Substitution | Amines (R-NH2) | Amino-pyrimidine |

| Nucleophilic Aromatic Substitution | Alcohols/Alkoxides (R-OH/R-O⁻) | Alkoxy-pyrimidine |

| Nucleophilic Aromatic Substitution | Thiols/Thiolates (R-SH/R-S⁻) | Thioether-pyrimidine |

| Amide Coupling | Amines (R-NH2), coupling agents | Pyrimidine-4-carboxamide |

| Esterification | Alcohols (R-OH), acid catalyst | Pyrimidine-4-carboxylate ester |

Beyond simple substitutions, this compound serves as a foundational element for constructing more intricate molecular structures. The initial pyrimidine derivative can be a core upon which further rings and complex side chains are built. For example, intermediates derived from chloropyrimidines are used in the synthesis of benzamide (B126) scaffolds that act as potent antagonists for specific biological receptors. sigmaaldrich.com

The process often involves multi-step synthetic sequences where each functional group on the pyrimidine ring is addressed sequentially. A nucleophilic substitution might be followed by a cross-coupling reaction at another position (if modified to allow for it), while the carboxylic acid is converted to an amide that participates in further cyclization reactions. This step-wise elaboration allows for precise control over the final molecular geometry and functionality, leading to complex, three-dimensional molecules designed for specific targets. nih.gov

Precursor in the Development of Advanced Materials and Optoelectronic Compounds

The unique electronic properties of the fluorinated pyrimidine ring make this compound an attractive precursor for advanced materials. Its derivatives are being explored for applications in materials science, particularly in the fields of coordination chemistry and organic electronics.

The nitrogen atoms within the pyrimidine ring and the oxygen atom of the carboxylic acid group can act as donor atoms, making the molecule and its derivatives excellent candidates for ligands in coordination chemistry. ekb.eg Ligands are organic molecules that bind to a central metal ion to form a coordination complex. nih.gov By modifying the pyrimidine core, ligands can be designed to have specific geometries and electronic properties, which in turn dictate the chemical, physical, and catalytic properties of the resulting metal complex. ekb.egmdpi.com

These complexes have a wide range of applications, from catalysis and chemical sensing to therapeutic agents. The synthesis of such ligands often involves reacting the pyrimidine building block with other organic moieties to create a multidentate ligand capable of forming stable complexes with transition metals like cobalt, nickel, copper, and zinc. ekb.egnih.gov

A significant application of fluorinated pyrimidines is in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). The performance of an OLED is highly dependent on the properties of the organic materials used in its emissive layer.

The related building block, 2-Chloro-5-fluoropyrimidine, is used to synthesize ligands for iridium complexes that function as phosphorescent emitters in OLEDs. ossila.com These iridium complexes exhibit high external quantum efficiencies, with some reaching over 29.5%, which is a measure of the device's ability to convert electricity into light. ossila.com The fluorinated pyrimidine core helps to tune the electronic properties (such as the HOMO/LUMO energy levels) of the ligand and the resulting metal complex, which is critical for achieving efficient and stable light emission in a desired color.

Table 2: Applications in Advanced Materials

| Application Area | Role of this compound derivative | Resulting Material/Compound | Key Feature |

| Coordination Chemistry | Precursor for multidentate ligands | Transition Metal Complexes | Tunable catalytic and electronic properties |

| Organic Electronics | Building block for phosphorescent emitter ligands | Iridium(III) Complexes for OLEDs | High quantum efficiency and color tuning |

Spectroscopic and Advanced Analytical Methodologies in the Characterization of 2 Chloro 5 Fluoropyrimidine 4 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a primary tool for the unambiguous determination of the molecular structure of 2-Chloro-5-fluoropyrimidine-4-carboxylic acid. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise arrangement and connectivity of atoms within the molecule can be established.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily featuring two key signals. A singlet corresponding to the proton at the C6 position (H-6) of the pyrimidine (B1678525) ring is anticipated. Due to the electron-withdrawing effects of the adjacent nitrogen, chlorine, and fluorine atoms, this proton signal would appear in the downfield region of the spectrum, typically between δ 8.5 and 9.5 ppm. rsc.orgchemicalbook.comresearchgate.net Another highly deshielded, and likely broad, singlet would correspond to the acidic proton of the carboxylic acid group, expected to appear at δ 13-14 ppm or higher.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides critical information about the carbon framework. Five distinct signals are expected, one for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group will be the most deshielded, appearing in the range of δ 160-170 ppm. libretexts.org The carbon atoms of the pyrimidine ring will exhibit chemical shifts influenced by their substituents. The carbon bonded to fluorine (C-5) will show a large one-bond coupling (¹JCF) and is expected to be significantly downfield. researchgate.netmarquette.edu Similarly, the carbon bonded to chlorine (C-2) will also be downfield. The remaining pyrimidine carbons (C-4 and C-6) will appear at chemical shifts characteristic of substituted pyrimidine systems. researchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts

Note: These are predicted values based on typical ranges for similar functional groups and heterocyclic systems. Actual experimental values may vary based on solvent and other conditions.

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H (on COOH) | ¹H | 13.0 - 14.0 | Broad Singlet | N/A |

| H-6 | ¹H | 8.5 - 9.5 | Doublet | ³JHF ≈ 2-4 |

| C=O | ¹³C | 160 - 170 | Singlet | N/A |

| C-2 | ¹³C | 155 - 165 | Singlet | N/A |

| C-4 | ¹³C | 150 - 160 | Doublet | ²JCF ≈ 15-25 |

| C-5 | ¹³C | 145 - 155 | Doublet | ¹JCF ≈ 230-260 |

| C-6 | ¹³C | 120 - 130 | Doublet | ²JHF ≈ 5-10 |

To confirm the assignments made from 1D NMR spectra and to establish through-bond and through-space connectivities, 2D NMR experiments are invaluable. acs.orgnih.gov

COSY (Correlation Spectroscopy): While the ¹H-¹H COSY spectrum would be of limited use for this specific molecule due to the single ring proton, it would definitively confirm the absence of proton-proton couplings, supporting the isolated nature of the H-6 proton. pressbooks.pubresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is crucial for correlating each proton directly to the carbon to which it is attached. pressbooks.pubresearchgate.net In this case, it would show a clear correlation cross-peak between the H-6 signal in the proton dimension and the C-6 signal in the carbon dimension, providing an unambiguous assignment for both. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This technique would be instrumental in assembling the molecular structure. For instance, correlations would be expected from H-6 to C-4, C-5, and C-2, confirming the connectivity around the pyrimidine ring. The carboxylic acid proton, if observable, might show correlations to C-4 and the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Information and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and, with high resolution, the elemental composition of a compound. wikipedia.org

High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the molecular ion with high precision (typically to four or more decimal places). orgchemboulder.comlibretexts.org This accuracy allows for the unambiguous determination of the compound's elemental formula. For this compound (C₅H₂ClFN₂O₂), the predicted monoisotopic mass is 175.97888 Da. uni.lu An experimental HRMS measurement confirming this value within a narrow error margin (e.g., <5 ppm) provides definitive evidence for the elemental composition, distinguishing it from other potential formulas with the same nominal mass. youtube.comacs.orgnih.gov

The presence of chlorine would also be evident from the isotopic pattern of the molecular ion peak. A characteristic M+2 peak with an intensity of approximately one-third of the molecular ion (M+) peak is a signature for the presence of a single chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Proposed Fragmentation Pathways: In the mass spectrometer, the molecular ion can fragment into smaller, characteristic pieces. For this compound, key fragmentation pathways would likely include:

Loss of a hydroxyl radical (-•OH): A common fragmentation for carboxylic acids, leading to an [M-17]⁺ ion. libretexts.orgmiamioh.edu

Loss of a carboxyl group (-•COOH): Decarboxylation is another characteristic fragmentation, resulting in an [M-45]⁺ ion. libretexts.orgyoutube.com

Loss of carbon monoxide (CO): Following the initial loss of •OH, the resulting acylium ion can lose CO to form an [M-17-28]⁺ fragment. libretexts.org

Chromatographic Techniques for Purity Assessment and Separation Science

Chromatographic methods are indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and suitable technique for the analysis of polar aromatic compounds like this compound. nih.govijarsct.co.in Method development would focus on optimizing the separation of the main compound peak from any potential impurities.

A typical starting point for method development would involve a C18 stationary phase, which separates compounds based on hydrophobicity. Given the polar nature of the carboxylic acid, a highly aqueous mobile phase might be required for adequate retention. hplc.eu To ensure good peak shape and reproducible retention times for the acidic analyte, the pH of the mobile phase must be controlled with a buffer. Selecting a pH well below the pKa of the carboxylic acid (e.g., pH 2.5-3.0) ensures that the analyte is in its neutral, protonated form, which generally results in better retention and sharper peaks on a reversed-phase column. biopharmaservices.com

Interactive Data Table: Proposed HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard reversed-phase column for separation of nonpolar to moderately polar compounds. nih.gov |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water | Acidified aqueous phase to suppress ionization of the carboxylic acid group, improving peak shape and retention. biopharmaservices.com |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers in RP-HPLC. nih.gov |

| Elution Mode | Gradient | A gradient elution (e.g., starting at 5% B, increasing to 95% B) is effective for separating compounds with a range of polarities and ensuring that any less polar impurities are eluted from the column. |

| Flow Rate | 1.0 mL/min | Standard flow rate for an analytical column of this dimension. |

| Column Temperature | 25-30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at ~254 nm or 270 nm | The aromatic pyrimidine ring is expected to have strong UV absorbance, allowing for sensitive detection. |

| Injection Volume | 5-10 µL | Standard volume for analytical HPLC. |

This method would serve as a robust platform for assessing the purity of this compound, quantifying it in reaction mixtures, and supporting its quality control.

Gas Chromatography and Thin-Layer Chromatography Applicationsijirset.com

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound. Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) serve distinct but complementary roles in its analysis.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of reactions involving this compound and for assessing the purity of the final product and intermediates. For compounds with similar polarity, such as other substituted pyrimidine carboxylic acids, silica (B1680970) gel is commonly employed as the stationary phase. A mobile phase consisting of a mixture of ethyl acetate (B1210297) and hexane (B92381) allows for the effective separation of components based on their differential adsorption to the silica. The visualization of spots on the TLC plate is typically achieved under ultraviolet (UV) light, owing to the UV-active pyrimidine ring.

Gas Chromatography (GC): The direct analysis of this compound by Gas Chromatography is challenging. The high polarity and low volatility of the carboxylic acid functional group can lead to poor peak shape, tailing, and low resolution. To overcome these limitations, derivatization is a common and necessary strategy. Conversion of the carboxylic acid to a more volatile ester, such as a methyl or ethyl ester, significantly improves its chromatographic behavior. researchgate.net This is typically achieved by reaction with an appropriate derivatizing agent. Once derivatized, the compound can be effectively separated and quantified using a GC system equipped with a suitable capillary column, such as a nonpolar or medium-polarity column (e.g., HP-5), and a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. researchgate.net

Table 1: Chromatographic Methodologies for Analysis

| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Application Notes |

|---|---|---|---|

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate / Hexane mixtures | Used for reaction monitoring and purity assessment. Visualization under UV light. |

| GC | HP-5 (or similar) | Helium or Nitrogen | Requires prior derivatization (e.g., esterification) to increase volatility. Suitable for quantitative analysis and impurity profiling. researchgate.net |

Vibrational and Electronic Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy are powerful, non-destructive techniques used to elucidate the molecular structure of this compound by identifying its key functional groups and electronic transitions.

Vibrational Spectroscopy (Infrared - IR): The infrared (IR) spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its specific functional groups. The carboxylic acid group gives rise to several prominent features. A very broad absorption band is expected in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.orgspectroscopyonline.com The carbonyl (C=O) stretching vibration typically appears as a strong, sharp band between 1710 and 1760 cm⁻¹. libretexts.org Conjugation with the pyrimidine ring may shift this absorption to the lower end of the range. Furthermore, a C-O stretching vibration coupled with O-H bending is expected between 1210 and 1320 cm⁻¹. spectroscopyonline.com

The pyrimidine ring itself contributes to the spectrum with characteristic C=C and C=N aromatic stretching vibrations, typically found in the 1525–1596 cm⁻¹ region. researchgate.net The C-H bond of the pyrimidine ring will show a stretching vibration above 3000 cm⁻¹. The halogen substituents also have characteristic absorptions; the C-F stretch is typically found in the 1000-1400 cm⁻¹ range, while the C-Cl stretch appears at a lower wavenumber, generally around 700 cm⁻¹. researchgate.net

Electronic Spectroscopy (Ultraviolet-Visible - UV-Vis): The UV-Vis spectrum of this compound is dictated by the electronic structure of the pyrimidine ring. The presence of π-electrons in the aromatic system allows for π → π* electronic transitions upon absorption of UV radiation. researchgate.net Halogen substitution on pyrimidine rings can influence the position and intensity of these absorption bands. rsc.orgrsc.org Studies on similar halogenated pyrimidines show strong absorption features in the vacuum ultraviolet (VUV) region, with distinct bands corresponding to specific π → π* transitions. rsc.orgrsc.org For this compound, one would expect characteristic absorption maxima in the UV region, indicative of its aromatic nature.

Table 2: Spectroscopic Data for Functional Group Characterization

| Functional Group / Moiety | Spectroscopic Technique | Vibration / Transition Type | Expected Absorption Range |

|---|---|---|---|

| Carboxylic Acid (O-H) | IR | O-H Stretch (H-bonded) | 2500 - 3300 cm⁻¹ (very broad) libretexts.org |

| Carboxylic Acid (C=O) | IR | C=O Stretch | 1710 - 1760 cm⁻¹ (strong) libretexts.org |

| Carboxylic Acid (C-O) | IR | C-O Stretch | 1210 - 1320 cm⁻¹ spectroscopyonline.com |

| Pyrimidine Ring | IR | C=C, C=N Aromatic Stretch | 1525 - 1596 cm⁻¹ researchgate.net |

| Pyrimidine Ring (C-H) | IR | C-H Stretch | ~3050 - 3150 cm⁻¹ |

| Fluoro-substituent | IR | C-F Stretch | 1000 - 1400 cm⁻¹ |

| Chloro-substituent | IR | C-Cl Stretch | ~700 cm⁻¹ researchgate.net |

| Pyrimidine Ring | UV-Vis | π → π* Transition | 200 - 400 nm |

Theoretical and Computational Chemistry Studies on 2 Chloro 5 Fluoropyrimidine 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. ijcce.ac.irnih.gov For a molecule like 2-chloro-5-fluoropyrimidine-4-carboxylic acid, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), can provide a wealth of information. ijcce.ac.ir

The electronic properties of this compound can be elucidated through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. ijcce.ac.ir

A hypothetical representation of the HOMO and LUMO for this compound would likely show the HOMO localized on the electron-rich pyrimidine (B1678525) ring and the carboxylic acid group, while the LUMO would be distributed over the entire molecule, with significant contributions from the electron-withdrawing chloro and fluoro substituents.

The electron density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP map would be expected to show negative potential (red/yellow) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylic acid, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue) would be anticipated around the hydrogen atom of the carboxylic acid and near the carbon atoms attached to the electronegative chlorine and fluorine atoms, highlighting these as sites for nucleophilic attack.

Table 1: Illustrative Calculated Electronic Properties for a Pyrimidine Derivative

| Parameter | Illustrative Value |

|---|---|

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.5 D |

DFT calculations are instrumental in modeling reaction mechanisms by locating transition states and calculating activation energy barriers. For this compound, this could be applied to predict the outcomes of various organic reactions. For instance, in a nucleophilic aromatic substitution reaction, DFT could be used to determine whether the chlorine or fluorine atom is more readily displaced by a nucleophile. By calculating the energy profiles of the two possible reaction pathways, the regioselectivity of the reaction can be predicted.

Table 2: Hypothetical Reaction Energy Barriers for Nucleophilic Substitution

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|

| Substitution at C2 (Cl) | 25.3 |

| Substitution at C5 (F) | 31.8 |

Conformational Analysis and Molecular Dynamics Simulations of Pyrimidine Derivatives

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound would involve identifying the most stable arrangement of its atoms. This is particularly important for the orientation of the carboxylic acid group relative to the pyrimidine ring.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms, MD can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor. For pyrimidine derivatives, MD simulations are often used to study their interactions with protein active sites, providing insights into their potential as therapeutic agents. nih.gov

In Silico Prediction of Reactivity and Selectivity in Organic Transformations

In silico methods, which are computer-based simulations, are increasingly used to predict the reactivity and selectivity of organic reactions. unair.ac.idresearchgate.net For this compound, these methods can be employed to forecast its behavior in various chemical transformations.

Quantitative Structure-Activity Relationship (QSAR) models, for example, can correlate the structural features of a series of pyrimidine derivatives with their observed reactivity. nih.gov By developing a QSAR model, the reactivity of this compound could be predicted without the need for extensive experimental work.

Furthermore, reactivity indices derived from DFT, such as Fukui functions, can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack on the molecule. This information is invaluable for designing new synthetic routes and for understanding the molecule's potential metabolic pathways.

Future Perspectives and Emerging Research Directions for 2 Chloro 5 Fluoropyrimidine 4 Carboxylic Acid

Exploration of Novel and Highly Efficient Synthetic Pathways

The development of novel and efficient synthetic routes to 2-Chloro-5-fluoropyrimidine-4-carboxylic acid and its derivatives is crucial for facilitating its broader application in research and development. While classical methods for pyrimidine (B1678525) synthesis exist, future research will likely focus on greener, more atom-economical, and scalable approaches.

Key Research Directions:

Continuous Flow Synthesis: The implementation of continuous flow chemistry offers significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and higher yields. Future efforts may focus on developing a continuous flow process for the multi-step synthesis of this compound, potentially starting from simple, readily available precursors. This would enable on-demand production and facilitate rapid library synthesis for screening purposes.

Biocatalytic Approaches: The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. Researchers may explore the use of engineered enzymes, such as halogenases or carboxylases, to catalyze key steps in the synthesis of this compound. A successful biocatalytic route would represent a significant advancement in the sustainable production of this important building block.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds. The application of this technology to the synthesis of functionalized pyrimidines is an active area of research. Future work could involve the development of photoredox-mediated methods for the direct C-H functionalization of pyrimidine precursors, offering a more direct and efficient route to this compound and its analogues.

| Synthetic Approach | Potential Advantages | Research Focus |

| Continuous Flow Synthesis | Improved control, safety, and scalability | Development of a multi-step continuous process |

| Biocatalysis | High selectivity, mild conditions, sustainability | Engineering of specific enzymes for key synthetic steps |

| Photoredox Catalysis | Direct C-H functionalization, mild conditions | Novel methods for pyrimidine core construction |

Discovery of Unprecedented Reactivity Profiles for Directed Functionalization

The unique arrangement of functional groups in this compound provides a rich platform for exploring novel chemical transformations. The chloro, fluoro, and carboxylic acid moieties can be selectively targeted to introduce a wide range of substituents, enabling the synthesis of diverse molecular architectures.

Emerging Reactivity Trends:

Site-Selective Cross-Coupling Reactions: The presence of both chloro and fluoro substituents on the pyrimidine ring allows for site-selective functionalization through transition-metal-catalyzed cross-coupling reactions. Research has shown that this compound exhibits remarkable versatility in Suzuki coupling reactions with boronic acids under palladium catalysis. smolecule.com Future studies will likely focus on expanding the scope of these reactions to include other cross-coupling partners, such as organozinc, organotin, and organosilicon reagents, to access an even broader range of derivatives. The differential reactivity of the C-Cl and C-F bonds can be exploited for sequential functionalization, a powerful strategy for building molecular complexity.

Directed C-H Functionalization: The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. Future research may explore the use of directing groups, potentially the carboxylic acid moiety itself, to guide the selective functionalization of the C-H bond on the pyrimidine ring. This would provide a highly efficient and atom-economical method for introducing new functional groups.

Nucleophilic Aromatic Substitution (SNAr) Chemistry: The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of the halogen substituents, makes it susceptible to nucleophilic aromatic substitution. While the chlorine atom is generally more labile than the fluorine atom, the reactivity can be tuned by the choice of nucleophile and reaction conditions. Future work will likely involve a systematic study of the SNAr reactivity of this compound with a wide range of nucleophiles, including amines, thiols, and alkoxides, to establish a predictable platform for the synthesis of diverse derivatives.

| Functionalization Strategy | Key Features | Potential Applications |

| Site-Selective Cross-Coupling | Differential reactivity of C-Cl and C-F bonds | Synthesis of complex drug-like molecules |

| Directed C-H Functionalization | High atom economy, late-stage modification | Rapid generation of compound libraries |

| Nucleophilic Aromatic Substitution | Tunable reactivity, broad scope of nucleophiles | Access to diverse functionalized pyrimidines |

Integration into Automated Synthesis Platforms and High-Throughput Screening

The demand for large and diverse compound libraries for drug discovery and materials science has driven the development of automated synthesis and high-throughput screening (HTS) technologies. This compound is an ideal candidate for integration into these platforms due to its versatile reactivity and potential for generating a wide array of derivatives.

Future Implementation:

Automated Library Synthesis: The development of robust and reliable protocols for the automated synthesis of pyrimidine libraries based on the this compound scaffold is a key area for future research. This would involve the use of robotic liquid handlers and automated reaction platforms to perform sequential reactions, such as amide couplings followed by cross-coupling or SNAr reactions, in a parallel or serial fashion. Microwave-assisted synthesis could be integrated to accelerate reaction times and improve yields. researchgate.netnih.govcapes.gov.br

DNA-Encoded Libraries (DELs): The construction of DNA-encoded libraries allows for the synthesis and screening of billions of compounds in a single experiment. This compound could serve as a versatile scaffold for the creation of pyrimidine-focused DELs. The carboxylic acid moiety can be used for attachment to the DNA tag, while the chloro and fluoro groups provide handles for diversification with a wide range of building blocks.

High-Throughput Screening Cascades: Once large libraries of derivatives of this compound are synthesized, they can be subjected to high-throughput screening against a variety of biological targets or for desired material properties. The data generated from these screens can be used to identify hit compounds and to build structure-activity relationships (SAR) that can guide the design of next-generation molecules.

Development of Next-Generation Applications in Interdisciplinary Fields

The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for a range of applications beyond traditional medicinal chemistry.

Potential Interdisciplinary Applications:

Materials Science: Fluorinated organic molecules are of great interest in materials science due to their unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. Derivatives of this compound could be explored as building blocks for the synthesis of novel organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers. The pyrimidine core can act as a tunable electronic component, while the fluoro substituent can enhance properties like electron mobility and photostability.

Chemical Biology: The development of chemical probes is essential for understanding complex biological processes. The this compound scaffold can be used to design and synthesize targeted covalent inhibitors, where the chloro group acts as a reactive handle for forming a covalent bond with a specific amino acid residue in a protein of interest. The fluorine atom can be useful for ¹⁹F NMR studies to probe the binding event and the local environment of the molecule.

Agrochemicals: Pyrimidine derivatives are widely used in the agrochemical industry as herbicides, fungicides, and insecticides. The introduction of fluorine atoms into agrochemical candidates often leads to enhanced biological activity and metabolic stability. Future research could focus on the synthesis and evaluation of derivatives of this compound for their potential as novel crop protection agents.

Q & A

Q. What are the critical safety protocols for handling 2-Chloro-5-fluoropyrimidine-4-carboxylic acid?

- Methodological Answer : When handling fluorinated pyrimidine derivatives, strict safety measures are essential:

- Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact.

- Conduct reactions in a fume hood to avoid inhalation of volatile byproducts.

- Store waste in labeled, sealed containers and dispose via certified hazardous waste services.

- Emergency procedures: Flush affected areas with water and seek medical attention immediately .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous pyrimidine-carboxylic acids are synthesized via:

- Halogenation : Chloro/fluoro substitution on pyrimidine rings using POCl₃ or Selectfluor®.

- Carboxylic Acid Formation : Oxidation of methyl/aldehyde groups or hydrolysis of nitriles.

Example: A related compound, 2-chloro-5-fluoro-pyridine-4-carboxylic acid, was synthesized via sequential halogenation and oxidation steps .

Q. Which analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro/fluoro positions).

- Mass Spectrometry (HRMS) : For molecular weight validation.

- HPLC-PDA : Purity assessment (>95% typically required for research).

- X-ray Crystallography : To resolve structural ambiguities, if single crystals are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Palladium/copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) for halogenation steps.

- Temperature Control : Gradual heating (60–80°C) to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

Q. What strategies address contradictory bioactivity data in structurally similar pyrimidine derivatives?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., -Cl, -F, -CF₃) to isolate activity contributors.

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.

- Computational Modeling : DFT or molecular docking to predict binding affinities and validate experimental results .

Q. How does the electronic nature of chloro/fluoro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Fluorine : Strong electron-withdrawing effect enhances electrophilic aromatic substitution but may reduce nucleophilic displacement rates.

- Chlorine : Moderate electronegativity facilitates Pd-mediated couplings (e.g., Buchwald-Hartwig).

- Synergistic Effects : The -Cl/-F combination can tune electronic density for regioselective functionalization .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting solubility data for halogenated pyrimidine-carboxylic acids?

- Methodological Answer :

- Solvent Polarity : Test in DMSO (high polarity) vs. THF (moderate polarity).

- pH-Dependent Solubility : Use buffered solutions (pH 2–12) to assess ionization effects.

- Crystallinity : Amorphous vs. crystalline forms may drastically alter solubility profiles .

Applications in Drug Discovery

Q. What role does this compound play in medicinal chemistry?

- Methodological Answer :

- Pharmacophore Design : The pyrimidine core serves as a kinase inhibitor scaffold (e.g., EGFR, VEGFR).

- Prodrug Development : Esterification of the carboxylic acid group enhances bioavailability.

- SAR Libraries : Used to explore anti-cancer or antimicrobial activity via high-throughput screening .

Tables for Key Data

| Property | Technique | Typical Results | Reference |

|---|---|---|---|

| Melting Point | DSC/TGA | 180–185°C (decomposition observed) | |

| Purity | HPLC-PDA | ≥98% (λ = 254 nm) | |

| LogP (Lipophilicity) | Shake Flask Method | 1.2–1.5 (pH 7.4) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |